An In-depth Technical Guide to 3-((4-Cyanophenyl)amino)-3-oxopropanoic Acid (CAS 1100767-21-2): A Molecule of Latent Potential
An In-depth Technical Guide to 3-((4-Cyanophenyl)amino)-3-oxopropanoic Acid (CAS 1100767-21-2): A Molecule of Latent Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the vast landscape of chemical compounds available for research and development, some molecules are extensively characterized, with a wealth of data supporting their synthesis, mechanism of action, and applications. Others, like 3-((4-Cyanophenyl)amino)-3-oxopropanoic acid (CAS 1100767-21-2) , exist in a more nascent state within the public domain of scientific literature. This technical guide is crafted to provide a comprehensive overview of this molecule, acknowledging the current scarcity of direct experimental data. By dissecting its structural components—the N-(4-cyanophenyl)amide and the 3-oxopropanoic acid moieties—we can infer its probable reactivity, potential biological activities, and promising avenues for future research. This document will leverage data from closely related structural analogues to provide a robust, albeit predictive, framework for understanding and working with this compound.
Core Molecular Characteristics
3-((4-Cyanophenyl)amino)-3-oxopropanoic acid is a small molecule with a defined structure that suggests a range of chemical functionalities.
| Property | Value | Source |
| CAS Number | 1100767-21-2 | [1] |
| Molecular Formula | C10H8N2O3 | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| Canonical SMILES | N#Cc1ccc(cc1)NC(=O)CC(=O)O | [1] |
The molecule integrates a malonamic acid (3-amino-3-oxopropanoic acid) scaffold with a 4-cyanophenyl group via an amide linkage. This combination is noteworthy for several reasons:
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The N-(4-cyanophenyl) Group : The nitrile (cyano) group is a strong electron-withdrawing group, which can influence the electronic properties of the phenyl ring and the adjacent amide bond.[2] The nitrile can also serve as a versatile chemical handle for further synthetic modifications, such as reduction to an amine or hydrolysis to a carboxylic acid.[2]
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The Amide Bond : Amide bonds are a cornerstone of peptide and protein chemistry and are known for their stability.[3] The reactivity of this particular amide will be influenced by the electron-withdrawing nature of the cyanophenyl group.
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The 3-Oxopropanoic Acid Moiety : This part of the molecule, also known as malonic semialdehyde, possesses both a carboxylic acid and a reactive methylene group adjacent to two carbonyls, making it a versatile building block in organic synthesis.[4]
Postulated Synthesis and Experimental Workflow
Proposed Synthetic Pathway: Nucleophilic Acyl Substitution
The synthesis would likely proceed via the reaction of 4-aminobenzonitrile with a malonic acid derivative, such as Meldrum's acid or a malonic acid mono-ester chloride, which would act as the acylating agent.
Step-by-Step Hypothetical Protocol:
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Reactant Preparation : Dissolve 4-aminobenzonitrile in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Base : Add a non-nucleophilic base, such as triethylamine, to the solution to act as an acid scavenger.
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Acylation : Slowly add a solution of a suitable malonic acid derivative (e.g., mono-ethyl malonyl chloride) to the reaction mixture, maintaining a low temperature (e.g., 0 °C) to control the exothermic reaction.
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Reaction Monitoring : Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up and Purification : Upon completion, the reaction mixture would be quenched with water, and the product extracted into an organic solvent. The organic layer would be washed, dried, and concentrated. The resulting crude product would likely require purification, for example, by recrystallization or column chromatography.
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Hydrolysis (if necessary) : If an ester of malonic acid was used, a final hydrolysis step under acidic or basic conditions would be required to yield the free carboxylic acid.
Inferred Biological Activity and Potential Applications
Direct biological studies on 3-((4-Cyanophenyl)amino)-3-oxopropanoic acid are not currently published. However, by examining its structural analogues, we can hypothesize its potential areas of application.
Insights from Structural Analogues:
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Anticancer and Antioxidant Potential : A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their anticancer and antioxidant activities.[5][6] Several of these compounds demonstrated significant cytotoxicity against non-small cell lung cancer cells and also exhibited antioxidant properties.[5] This suggests that the 3-(arylamino)propanoic acid scaffold could be a promising pharmacophore for the development of new anticancer agents.
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Antimicrobial Properties : The same series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also showed structure-dependent antimicrobial activity against a range of pathogenic bacteria and fungi, including multidrug-resistant strains.[6]
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Neuroscience Applications : The related compound, (S)-3-Amino-3-(4-cyanophenyl)propionic acid, is noted to be a modulator of neurotransmitter activity and is used in neuropharmacological research.[2] It serves as a building block for drugs targeting neurological disorders.[2]
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Enzyme Inhibition : The core structure is reminiscent of amino acid derivatives that can act as enzyme inhibitors.[2] The incorporation of the cyanophenyl group can modulate binding affinity and metabolic stability.[2]
Given these findings, it is plausible that 3-((4-Cyanophenyl)amino)-3-oxopropanoic acid could exhibit biological activity in one or more of these areas. The cyanophenyl group, being a bioisostere for other functional groups, may confer unique properties.
Hypothetical Mechanism of Action:
A potential mechanism of action could involve the inhibition of key enzymes in metabolic pathways or interference with signaling pathways crucial for cell proliferation or microbial survival. The diagram below illustrates a hypothetical signaling pathway that could be targeted by a molecule with this scaffold, based on the activities of related compounds that have been shown to affect cell viability and proliferation.
Future Directions and Conclusion
3-((4-Cyanophenyl)amino)-3-oxopropanoic acid represents a molecule with significant untapped potential. The analysis of its structural components and comparison with its analogues strongly suggest that it could be a valuable compound for research in medicinal chemistry and drug discovery.
Key areas for future investigation should include:
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Definitive Synthesis and Characterization : Development and publication of a robust and reproducible synthetic protocol, along with full analytical characterization (NMR, IR, Mass Spectrometry, Elemental Analysis).
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In Vitro Biological Screening : Evaluation of its cytotoxic activity against a panel of cancer cell lines, its antimicrobial activity against pathogenic bacteria and fungi, and its potential modulatory effects in neurological assays.
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Mechanism of Action Studies : If biological activity is confirmed, further studies to elucidate its specific molecular targets and mechanism of action will be crucial.
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Structure-Activity Relationship (SAR) Studies : Synthesis and evaluation of a library of derivatives to explore the impact of modifications to the cyanophenyl ring and the propanoic acid backbone on biological activity.
References
- The Utility of (R)-3-Amino-3-(4-cyanophenyl)propionic Acid in Synthesis. BenchChem.
- Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
- 3-((4-cyanophenyl)aMino)-3-oxopropanoic acid | 1100767-21-2. Appchem.
- Application of 3-Oxopropanoic Acid in the Synthesis of Heterocyclic Compounds. BenchChem.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC.
- Synthesis of 3-((4-Hydroxyphenyl)amino)
- Amides - Structure and Reactivity. Chemistry Steps.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
